molecular formula C6H11NO4 B149741 H-Glu-OMe CAS No. 6384-08-3

H-Glu-OMe

Cat. No. B149741
CAS RN: 6384-08-3
M. Wt: 161.16 g/mol
InChI Key: SEWIYICDCVPBEW-BYPYZUCNSA-N
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Description

H-Glu-OMe, or the methyl ester of glutamic acid, is a derivative of the amino acid glutamic acid. While the provided papers do not directly discuss H-Glu-OMe, they do provide insights into the chemistry of glutamic acid and its derivatives, which can be extrapolated to understand H-Glu-OMe. Glutamic acid is a key amino acid in various biological processes, including protein synthesis and neurotransmission .

Synthesis Analysis

The synthesis of glutamic acid derivatives, such as H-Glu-OMe, typically involves the esterification of the carboxyl group of glutamic acid. Although the papers do not describe the synthesis of H-Glu-OMe specifically, they do mention the use of hydrogen peroxide as an oxidant to convert glucose to gluconic acid , which is a reaction that involves the transformation of a hydroxyl group to a carboxyl group. This reaction could potentially be adapted for the synthesis of glutamic acid derivatives by oxidizing the side chain carboxyl group.

Molecular Structure Analysis

The molecular structure of glutamic acid derivatives, including H-Glu-OMe, is characterized by the presence of an amino group and a carboxyl group (or its ester). The paper on the refined atomic model of glutamine synthetase provides detailed information on the coordination of glutamic acid residues within the active site of the enzyme, highlighting the importance of these functional groups in biological interactions .

Chemical Reactions Analysis

Glutamic acid and its derivatives are involved in various chemical reactions in biological systems. For instance, glutamic acid residues in enzymes participate in the coordination of metal ions, as seen in the active site of glutamine synthetase . The reactivity of the carboxyl or ester group in H-Glu-OMe would be similar, allowing it to engage in reactions pertinent to esterification or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Glu-OMe would be influenced by its functional groups. The ester group would make it more hydrophobic than glutamic acid, affecting its solubility and interaction with other molecules. The papers do not provide specific data on H-Glu-OMe, but the properties of glutamic acid and its role in protein structure and function are well documented . The interaction between glutamic acid residues and other amino acids, such as phenylalanine, can stabilize protein structures like alpha-helices .

Scientific Research Applications

Application

H-Glu-OMe is used in the modification of amino acids. The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .

Method

Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This necessitates orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

Results

The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

2. Antioxidant Activity

Application

H-Glu-OMe is used in the study of antioxidant activity of flavonoids .

Method

A quantitative structure – antioxidant activity relationship (QSAR) study of 36 flavonoids was performed using the partial least squares projection of latent structures (PLS) method .

Results

The PLS model gave a proper description and a suitable prediction of the antioxidant activities of a diverse set of flavonoids .

3. Hydrogel Fabrication

Application

H-Glu-OMe is used in the fabrication of supramolecular hybrid hydrogels .

Method

The hybrid hydrogels are developed with Fmoc-Glu-OMe, silver nanoparticles, and chitosan .

Results

The manuscript introduces a one-pot fabrication procedure for the preparation of these hydrogels from low-cost commercially available natural products through a “green” strategy .

4. Enzymatic Esterification and Transesterification

Application

H-Glu-OMe is used in enzymatic esterification and transesterification of N-protected Glu or Asp and synthesis of sweetener aspartam analogues .

Method

The reactions are carried out in water miscible organic solvents using a new glutamic acid specific endopeptidase, isolated from Bacillus licheniformis . The intermediate ester can be further subjected to catalytic aminolysis .

Results

The protocol allows for peptide couplings in a one-pot reaction starting from free carboxylic amino acid residues in two successive steps .

5. Antioxidant Activity of Flavonoids

Application

H-Glu-OMe is used in the study of antioxidant activity of flavonoids .

Method

A quantitative structure – antioxidant activity relationship (QSAR) study of 36 flavonoids was performed using the partial least squares projection of latent structures (PLS) method .

Results

The PLS model gave a proper description and a suitable prediction of the antioxidant activities of a diverse set of flavonoids .

6. Amino Acid Modification

Application

H-Glu-OMe is used in the modification of amino acids . The C-terminus carboxylic acid of amino acids typically needs to be protected, often as a methyl ester .

Method

Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This necessitates orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

Results

The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters . The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

7. Peptide Synthesis

Application

H-Glu-OMe is used in the synthesis of dipeptides, which are produced via fermentative processes .

Method

The synthesis of dipeptides involves protecting all functional dipeptide groups (other than those involved in creating the peptide bond of amino acids), activating the protected amino acid of the free carboxyl group, and then having the activated amino acid react with the other protected amino acid .

Results

New methods have been developed for dipeptide synthesis, which have distinctive physiological capabilities, permitting them to possibly hasten dipeptide applications in various fields of scientific research .

8. Antimicrobial Peptides

Application

H-Glu-OMe is used in the study of histidine-rich peptides (HRPs) and glycine- and histidine-rich peptides (GHRPs), which have potential multi-purpose applications .

Method

The study focuses on HRPs and GHRPs, discussing their sources, structures, abilities to act as antimicrobial peptides (AMPs) and/or cell-penetrating peptides (CPPs) and/or metal-chelating peptides (MCPs), potential to act as therapeutic drugs, advantages, and limitations of use .

Results

The study reinforces the functional versatility of HRPs and GHRPs, their scientific prominence, and potential applications in human health, veterinary, animal food industry, cosmetics, agriculture, forestry, gardening, and environmental protection activities .

9. β-Glucan from Ganoderma Species

Application

H-Glu-OMe is used in the study of β-Glucan from Ganoderma species .

Method

The study focuses on the physicochemical properties, structural characteristics, and bioactivity mechanisms of Ganoderma β-d-glucan, as well as its toxicological assessment and applications .

Results

The study provides a scientific foundation for the development and application of β-d-glucan in the fields of pharmaceuticals, functional foods, and cosmetics .

properties

IUPAC Name

(4S)-4-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWIYICDCVPBEW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331497
Record name H-Glu-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-OMe

CAS RN

6384-08-3
Record name H-Glu-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic Acid 1-Methyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
AG Harrison - International Journal of Mass Spectrometry, 2001 - Elsevier
… Some support for this pathway is derived from the observation of low intensity ion signals at m/z 102 for HGlnOH, at m/z 102 for HGlu(OMe)OH and at m/z 116 for HGluOMe. In …
Number of citations: 32 www.sciencedirect.com
A Takasu, T Houjyou, Y Inai, T Hirabayashi - Biomacromolecules, 2002 - ACS Publications
A new type of glycopeptide having a periodic sequence of −[l-Glu(OMe)-Ser(β-d-GlcNAc)-Aib]− was synthesized by polymerization of a glycosylated tripeptide with diphenylphosphoryl …
Number of citations: 33 pubs.acs.org
AB Zegel'man, TY Yusupov, SK Khalikov… - Chemistry of Natural …, 1973 - Springer
The polycondensation of activated esters (p-nitrophenyl, 2,4,6-trichlorophenyl, and pentachlorophenyl esters) of a number of amino acids and di- and tripeptides has been studied. The …
Number of citations: 2 link.springer.com
RDB Fraser, BS Harrap, TP MacRae… - Journal of Molecular …, 1965 - Elsevier
A series of polypeptides containing ordered sequences of L-valyl (V) and γ-methyl-L-glutamyl (G) residues have been synthesized. The polymers (G x VG) n with x = 0, 1, 2, 3 can all be …
Number of citations: 62 www.sciencedirect.com
J Caspers, W Hecq, A Loffet - Biopolymers: Original Research …, 1975 - Wiley Online Library
Oligopeptides having the general formula N‐carbobenzoxy(γ‐methyl‐L‐glutamyl) n ‐dimethyl‐L‐glutamate (with n = 1, 3, 5, 7, 11) were prepared, using both solid‐phase synthesis and …
Number of citations: 9 onlinelibrary.wiley.com
V Gurunarayanan… - Journal of Peptide …, 2021 - Wiley Online Library
A new class of ferrocenyl surfactants based on covalent linkage between amino acids or peptides and ferrocene was designed. Accordingly, five ferrocenyl amphiphiles, FcS1–5, were …
Number of citations: 7 onlinelibrary.wiley.com
A Takasu, S Horikoshi, T Hirabayashi - Biomacromolecules, 2005 - ACS Publications
New type of N-glycosylated peptides having periodic sequence of −[X-Gln(β-D-GlcNAc)-Aib]− [X = L-Glu(OMe), L-Lys(Ac), L-Ala; Aib = α-aminoisobutyric acid] were synthesized by …
Number of citations: 15 pubs.acs.org
G Sailaja, S Nowshuddin, MNA Rao - Tetrahedron letters, 2004 - Elsevier
Sodium borohydride very efficiently removed copper from amino acid–copper complexes. The copper in the amino acid–copper complex was reduced to insoluble copper(I) oxide and …
Number of citations: 20 www.sciencedirect.com
J Naskar, S Roy, A Joardar, S Das, A Banerjee - scholar.archive.org
Suporting Information Self-assembling Dipeptide based Nontoxic Vesicles as Carriers for Drugs and Other Biologically Important M Page 1 1 Suporting Information Self-assembling …
Number of citations: 0 scholar.archive.org
H Zhang, KU Prasad, DW Urry - Journal of protein chemistry, 1989 - Springer
The synthesis of 4% Glu-polypentapeptide (PPP) (ie, 4 Glu residues per 100 amino acid residues) and 4% Glu-Ile 1 -PPP, in which Val 1 is substituted by a more hydrophobic Ile residue…
Number of citations: 6 link.springer.com

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